molecular formula C9H12O2 B1297780 3-(2-Hydroxypropan-2-yl)phenol CAS No. 7765-97-1

3-(2-Hydroxypropan-2-yl)phenol

Cat. No.: B1297780
CAS No.: 7765-97-1
M. Wt: 152.19 g/mol
InChI Key: KNCICOZTHWGRMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxypropan-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the isopropyl group on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxypropan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropan-2-yl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxypropan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and isopropyl groups at specific positions on the benzene ring allows for unique interactions and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(2-hydroxypropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCICOZTHWGRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332473
Record name 3-(2-hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7765-97-1
Record name 3-(2-hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure described for Phenol 7, Step 3 but substituting 3-(2-hydroxyprop-2-yl)(O-tert-butyldiphenylsilyl)phenol from Step 2 for 3-[1-hydroxy-1-(thiazol-2-yl)propyl)(O-tert-butyldimethylsilyl)phenol, the title compound was obtained.
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0 (± 1) mol
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reactant
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3-[1-hydroxy-1-(thiazol-2-yl)propyl)(O-tert-butyldimethylsilyl)phenol
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1088 grams (8 moles) of 3-hydroxyacetophenone in 13.25 liters of tetrahydrofuran was added in a nitrogen atmosphere, over 40 minutes, a solution of 10,000 grams (20 moles) of a commercially prepared 2 M solution of methylmagnesium bromide in a mixture of equal weights of tetrahydrofuran and toluene. The mixture was stirred with a turbine stirrer during the addition. Stirring was continued as the mixture was heated under reflux (70° C.) for three hours. A solution of 5.6 liters of saturated aqueous ammonium chloride solution in 2.4 liters of water was then added and the mixture was stirred for one hour at room temperature. It was allowed to stand for one hour, the aqueous and organic layers were separated and the organic layer was washed with 7.5 liters of water, after which the tetrahydrofuran was removed by distillation. There was added 7600 ml. of a 10% aqueous solution of sodium hydroxide, and the mixture was again distilled until all tetrahydrofuran and toluene had been removed. The aqueous residue was filtered and acidified with concentrated hydrochloric acid. The precipitated solids were filtered, washed with cold water and dried to yield the desired 3-hydroxyphenyldimethylcarbinol. The yield was 976 grams, or 80% of theoretical.
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1088 g
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13.25 L
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solvent
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solution
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5.6 L
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2.4 L
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Synthesis routes and methods III

Procedure details

3′-Hydroxyacetophenone (500 mg) was dissolved in tetrahydrofuran (10 ml), and the solution was slowly added dropwise with a 3 M solution of methylmagnesium bromide in diethyl ether (3.7 ml) under ice cooling. The mixture was stirred at the same temperature for 2 hours, and then added with saturated aqueous ammonium chloride, the mixture was extracted with ethyl acetate, and the organic layer was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1 to 1:1) to obtain the title compound (224.3 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
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10 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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